molecular formula C7H9Br2N B2858616 4-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 1245640-51-0

4-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No.: B2858616
CAS No.: 1245640-51-0
M. Wt: 266.964
InChI Key: GWDNQJNTZLWLEH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN · HBr. It is a substituted pyridine, where a bromomethyl group is attached to the fourth position of the pyridine ring, and a methyl group is attached to the second position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products such as azido, thiocyanato, or methoxy derivatives of 2-methylpyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-methylpyridine.

Scientific Research Applications

4-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the methyl group at the second position.

    2-(Bromomethyl)pyridine hydrobromide: Bromomethyl group attached to the second position instead of the fourth.

    3-(Bromomethyl)pyridine hydrobromide: Bromomethyl group attached to the third position.

Uniqueness

4-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the pyridine ring. This dual substitution pattern provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNQJNTZLWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245640-51-0
Record name 4-(bromomethyl)-2-methylpyridine hydrobromide
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